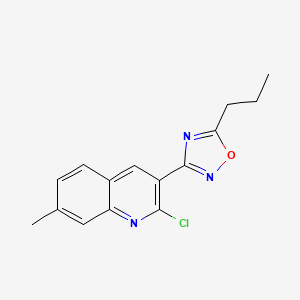

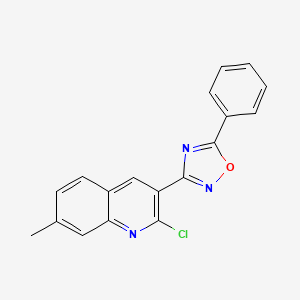

2-氯-3-(5-异丙基-1,2,4-噁二唑-3-基)-6-甲基喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

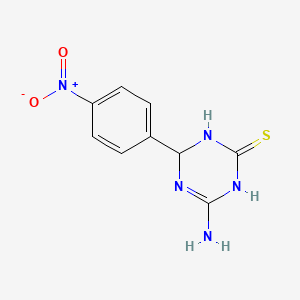

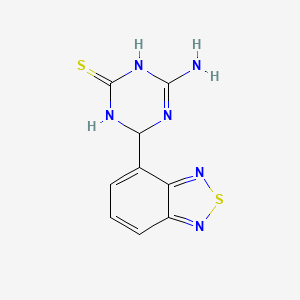

The compound 2-Chloro-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)-6-methylquinoline is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It features a 1,2,4-oxadiazol ring, a common motif in medicinal chemistry due to its resemblance to carboxylic acid bioisosteres, and an isopropyl group which may influence its physical and chemical properties.

Synthesis Analysis

The synthesis of related chloroquinoline compounds has been demonstrated using benign methodologies. For instance, substituted 5-(2-chloroquinolin-3-yl)-3-phenyl-4,5-dihydroisoxazolines were synthesized via reactions of substituted 3-(2-chloroquinolin-3-yl)-1-phenylprop-2-en-1-ones with hydroxylamine hydrochloride and sodium acetate in aqueous acetic acid solution. This process was facilitated by ultrasound irradiation at room temperature, yielding 72-90% of the product. The method is noted for its simplicity, safety, and environmental friendliness .

Molecular Structure Analysis

The molecular structure of chloroquinoline derivatives can be characterized using various spectroscopic techniques. In the case of the substituted isoxazolines mentioned earlier, characterization was achieved through (1)H NMR, (13)C NMR, IR, elemental analysis, and mass spectral data . These techniques would similarly be applicable to the analysis of 2-Chloro-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)-6-methylquinoline, providing detailed information about its molecular structure.

Chemical Reactions Analysis

The chemical reactivity of compounds containing the 1,2,4-oxadiazol ring can be complex. For example, selective reduction of 1-[(1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydroisoquinolines leads to tetrahydro derivatives, which can isomerize to 2-acylaminopyrazolo[5,1-a]isoquinolines. This transformation supports the Type-2 Boulton–Katritzky rearrangement mechanism, indicating that the oxadiazol ring can participate in ring transformation reactions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-Chloro-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)-6-methylquinoline are not detailed in the provided papers, we can infer that the presence of the chloro and isopropyl groups would affect its lipophilicity, potentially improving its pharmacokinetic properties. The oxadiazol ring could also influence the compound's acidity and basicity, as well as its ability to form hydrogen bonds, which are important factors in drug-receptor interactions.

科学研究应用

抗菌性能

含有喹啉和噁二唑衍生物的化合物,类似于2-氯-3-(5-异丙基-1,2,4-噁二唑-3-基)-6-甲基喹啉,显示出有希望的抗菌性能。例如,Desai and Dodiya (2014)的研究合成并表征了含有喹啉和噁二唑衍生物的化合物,对大肠杆菌、铜绿假单胞菌、金黄色葡萄球菌和链球菌等菌株表现出显著的抗菌活性。Dodiya, Shihory, and Desai (2012)在其关于喹啉-噁二唑基杂环酮衍生物的研究中也报告了类似的发现。

合成和表征技术

研究还集中在这类化合物的合成和表征上。例如,Singh et al. (1996)研究了2-(吡唑-1-基)喹啉的合成,这些化合物在结构上相关,为分子构象和立体化学提供了见解。

晶体结构分析

相关化合物的晶体结构分析是研究的一个关键领域。Gotoh and Ishida (2020)检查了6-甲基喹啉与氯硝基苯甲酸异构氢键共晶的晶体结构,提供了有关分子相互作用和晶体性质的宝贵信息。

抗癌评价

一些研究关注喹啉和噁二唑衍生物的潜在抗癌性能。Salahuddin, Mazumder, and Shaharyar (2014)合成了喹啉-噁二唑衍生物,并测试了它们对各种癌细胞系的活性,表明在癌症治疗中可能有应用潜力。

热力学性质

已经进行了在不同溶剂中研究噁二唑衍生物的热力学性质,正如Godhani et al. (2013)的研究所示。这类研究为这些化合物的潜在应用提供了溶解度和稳定性的见解。

杂环衍生物的合成

正在进行关于合成包含喹啉和噁二唑基团的新型杂环化合物的研究。Aleksanyan and Hambardzumyan (2020)报告了喹啉基取代杂环化合物的合成,探索了多样化化学应用的潜力。

抗氧化活性

也已经研究了喹啉衍生物的抗氧化潜力。例如,Tabassum et al. (2014)合成了2-氯喹啉-3-基酯衍生物,并评估了它们的ABTS自由基清除活性,表明它们作为抗氧化剂的潜力。

属性

IUPAC Name |

3-(2-chloro-6-methylquinolin-3-yl)-5-propan-2-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O/c1-8(2)15-18-14(19-20-15)11-7-10-6-9(3)4-5-12(10)17-13(11)16/h4-8H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHRPERXAGGJDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C(N=C2C=C1)Cl)C3=NOC(=N3)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801149825 |

Source

|

| Record name | Quinoline, 2-chloro-6-methyl-3-[5-(1-methylethyl)-1,2,4-oxadiazol-3-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801149825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1142201-76-0 |

Source

|

| Record name | Quinoline, 2-chloro-6-methyl-3-[5-(1-methylethyl)-1,2,4-oxadiazol-3-yl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142201-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 2-chloro-6-methyl-3-[5-(1-methylethyl)-1,2,4-oxadiazol-3-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801149825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(4-Methoxyphenyl)(2-oxo-2-{[4-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid](/img/structure/B1344874.png)

![{(4-Methoxyphenyl)[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]amino}acetic acid](/img/structure/B1344885.png)

![[{2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344888.png)

![[{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344890.png)

![3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1344949.png)